Adrenomedullin (AM) (13-52), human

Descripción

Propiedades

IUPAC Name |

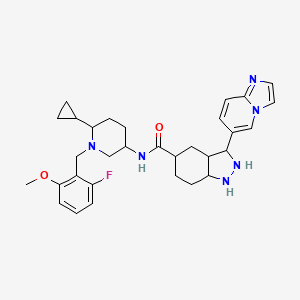

N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39FN6O2/c1-40-28-4-2-3-25(32)24(28)18-38-17-22(9-11-27(38)19-5-6-19)34-31(39)20-7-10-26-23(15-20)30(36-35-26)21-8-12-29-33-13-14-37(29)16-21/h2-4,8,12-14,16,19-20,22-23,26-27,30,35-36H,5-7,9-11,15,17-18H2,1H3,(H,34,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOVNCGUQXEANC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)CN2CC(CCC2C3CC3)NC(=O)C4CCC5C(C4)C(NN5)C6=CN7C=CN=C7C=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39FN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Agonist Profile of Adrenomedullin (13-52): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenomedullin (13-52), a significant fragment of the full-length adrenomedullin (1-52) peptide, demonstrates a complex and multifaceted mechanism of action. Primarily recognized as a high-affinity ligand for the adrenomedullin receptor, it functions as an agonist, initiating a cascade of intracellular signaling events that contribute to a range of physiological responses, most notably vasodilation. This technical guide provides an in-depth exploration of the molecular interactions, signaling pathways, and experimental methodologies that define the functional profile of Adrenomedullin (13-52).

Receptor Interaction and Binding Profile

Adrenomedullin (13-52) exerts its effects by binding to specific cell surface receptors. The primary receptors for adrenomedullin are heterodimers composed of the calcitonin receptor-like receptor (CL) and one of two receptor activity-modifying proteins (RAMPs), specifically RAMP2 or RAMP3. The combination of CL and RAMP2 forms the AM1 receptor, while CL and RAMP3 constitute the AM2 receptor.[1] Adrenomedullin (13-52) is a high-affinity ligand for these adrenomedullin receptors.[2]

Furthermore, due to the structural homology between adrenomedullin and calcitonin gene-related peptide (CGRP), Adrenomedullin (13-52) can also interact with CGRP receptors, which are typically composed of CL and RAMP1.[1][3] This cross-reactivity is a crucial aspect of its pharmacology, as some of its vasodilator effects are mediated, at least in part, through the stimulation of CGRP1 receptors.[3][4]

Quantitative Binding Data

The following table summarizes the binding affinities and capacities of Adrenomedullin (13-52) and related peptides across various tissues and experimental conditions.

| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Competing Ligand | IC50 (nM) | Reference |

| [125I]human adrenomedullin-(13-52) | Rat brain homogenates | 0.3 - 0.6 | 73 | human adrenomedullin-(1-52) | Two-site model | [5] |

| [125I]human adrenomedullin-(13-52) | Rat lung homogenates | 0.3 - 0.6 | 1760 | - | - | [5] |

| [125I]human adrenomedullin-(13-52) | Rat vas deferens homogenates | 0.3 - 0.6 | 144 | - | - | [5] |

| [125I]adrenomedullin | Human brain (cerebral cortex) | 0.17 ± 0.03 | 99.3 ± 1.9 | adrenomedullin(1-52) | 1.2 ± 0.5 | [6] |

| [125I]adrenomedullin | Human brain (cerebral cortex) | 0.17 ± 0.03 | 99.3 ± 1.9 | adrenomedullin(13-52) | > 300 | [6] |

| [125I]ADM | Cat iris sphincter membranes | - | - | ADM | 0.81 | [7] |

| [125I]ADM | Cat iris sphincter membranes | - | - | CGRP | 1.15 | [7] |

Downstream Signaling Pathways

Upon receptor binding, Adrenomedullin (13-52) initiates several key intracellular signaling cascades. The specific pathway activated can be cell-type and context-dependent.

Cyclic AMP (cAMP) Pathway

A primary mechanism of action for adrenomedullin and its fragments is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8][9][10][11] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to cellular responses such as smooth muscle relaxation.[12] In cat iris sphincter smooth muscle, Adrenomedullin (13-52) has been shown to be a more efficacious activator of adenylate cyclase than CGRP.[8]

Nitric Oxide (NO) - cGMP Pathway

In endothelial cells, Adrenomedullin (13-52) stimulates the production of nitric oxide (NO).[13][14] This is achieved through the activation of endothelial nitric oxide synthase (eNOS). The released NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). sGC, in turn, converts GTP to cyclic guanosine monophosphate (cGMP), which activates Protein Kinase G (PKG), leading to vasodilation.[13] This endothelium-dependent vasodilation is a key component of the hypotensive effects of Adrenomedullin (13-52).[13][14] Studies have shown that inhibitors of nitric oxide synthase can reduce the vasodilator responses to human Adrenomedullin (13-52).[13]

References

- 1. The pharmacology of adrenomedullin receptors and their relationship to CGRP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genscript.com [genscript.com]

- 3. Interaction of human adrenomedullin 13-52 with calcitonin gene-related peptide receptors in the microvasculature of the rat and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of human adrenomedullin 13-52 with calcitonin gene-related peptide receptors in the microvasculature of the rat and hamster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adrenomedullin receptor binding sites in rat brain and peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific adrenomedullin binding sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of adrenomedullin on cyclic AMP formation and on relaxation in iris sphincter smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. ahajournals.org [ahajournals.org]

- 11. ahajournals.org [ahajournals.org]

- 12. mdpi.com [mdpi.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Analysis of responses to adrenomedullin-(13-52) in the pulmonary vascular bed of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cardiovascular Role of Human Adrenomedullin (13-52): A Technical Guide for Researchers

An in-depth exploration of the physiological functions, signaling mechanisms, and therapeutic potential of Adrenomedullin (13-52) within the human cardiovascular system.

Introduction

Adrenomedullin (AM) is a 52-amino acid peptide with a wide range of biological activities that are crucial for cardiovascular homeostasis.[1][2] The truncated form, Adrenomedullin (13-52) [AM(13-52)], has been shown to retain significant biological activity, particularly in the cardiovascular system.[3][4] This technical guide provides a comprehensive overview of the function of human Adrenomedullin (13-52), its signaling pathways, and relevant experimental data to support researchers, scientists, and drug development professionals in this field.

Cardiovascular Functions of Adrenomedullin (13-52)

Adrenomedullin (13-52) exerts several important effects on the cardiovascular system, primarily acting as a potent vasodilator.[4][5][6] Its functions are critical in regulating blood pressure and maintaining vascular health.

Vasodilation and Hemodynamic Effects

Intravenous administration of Adrenomedullin and its fragments, including AM(13-52), leads to a dose-dependent decrease in mean arterial blood pressure.[3][5] This hypotensive effect is a direct result of the peptide's ability to reduce systemic vascular resistance.[3] Studies in hypertensive rat models have demonstrated the antihypertensive potential of AM(13-52).[5] While direct and extensive human studies on the 13-52 fragment are limited, the effects of the full-length Adrenomedullin in humans provide valuable insights. Intravenous infusions of Adrenomedullin in healthy volunteers and patients with essential hypertension have been shown to reduce arterial pressure, increase heart rate and cardiac output, and activate the sympathetic and renin-angiotensin systems, while suppressing aldosterone.[1][7]

Endothelial-Dependent Mechanisms

The vasodilatory action of AM(13-52) is largely dependent on the endothelium.[8][9] It stimulates the release of nitric oxide (NO) from endothelial cells, which then acts on the underlying vascular smooth muscle cells to cause relaxation.[8][9] This process is crucial for the regulation of local blood flow and blood pressure. In the pulmonary vascular bed of rats, the vasorelaxant responses to AM(13-52) were abolished by the removal of the endothelium and inhibited by nitric oxide synthase inhibitors.[8]

Interaction with Vasoactive Systems

Adrenomedullin has been shown to modulate the effects of other vasoactive substances. For instance, it can attenuate the pressor response to angiotensin II.[1] This suggests a potential role for Adrenomedullin and its fragments in counteracting the vasoconstrictive effects of the renin-angiotensin system.

Signaling Pathways of Adrenomedullin (13-52)

The cardiovascular effects of Adrenomedullin (13-52) are mediated by complex intracellular signaling pathways. Upon binding to its receptor, a heterodimer of the calcitonin receptor-like receptor (CRLR) and a receptor activity-modifying protein (RAMP), it triggers a cascade of events primarily involving cyclic adenosine monophosphate (cAMP) and nitric oxide (NO).

The cAMP-Dependent Pathway

Activation of the Adrenomedullin receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cAMP.[10][11] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets in vascular smooth muscle cells, ultimately leading to vasorelaxation.[11][12] This pathway is a key mechanism for the endothelium-independent vasodilatory effects of Adrenomedullin.[13]

The Nitric Oxide/cGMP Pathway

In endothelial cells, Adrenomedullin receptor activation stimulates nitric oxide synthase (eNOS) to produce NO.[13][14] This can occur through both an increase in intracellular calcium and through the PI3K/Akt signaling pathway.[13][14] The released NO diffuses to adjacent vascular smooth muscle cells and activates soluble guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP).[8] Elevated cGMP levels activate Protein Kinase G (PKG), which promotes vasorelaxation.[11] The vasorelaxant response of AM(13-52) in the pulmonary vasculature is significantly reduced by inhibitors of nitric oxide synthase and guanylate cyclase, highlighting the importance of this pathway.[8]

Quantitative Data Summary

The following tables summarize the quantitative data on the hemodynamic effects of Adrenomedullin and its fragments from various studies.

Table 1: Hemodynamic Effects of Adrenomedullin Infusion in Humans with Essential Hypertension [7]

| Parameter | Low Dose (2.9 pmol·kg⁻¹·min⁻¹) | High Dose (5.8 pmol·kg⁻¹·min⁻¹) |

| Change in Systolic BP (mmHg) | -11 | -24.6 |

| Change in Diastolic BP (mmHg) | -9.6 | -21.9 |

| Change in Heart Rate (bpm) | Not significant | +17.8 |

| Change in Cardiac Output (L/min) | +1.0 | +2.9 |

| Change in Plasma Norepinephrine (pmol/L) | Not significant | +1295 |

| Change in Plasma Renin Activity | Not significant | Increased |

Table 2: Hemodynamic Effects of Adrenomedullin Infusion in Healthy Human Volunteers [1]

| Parameter | Low Dose (2 and 8 ng·kg⁻¹·min⁻¹) | High Dose (16 and 32 ng·kg⁻¹·min⁻¹) |

| Change in Arterial Pressure | Reduced | Reduced |

| Change in Heart Rate (bpm) | No effect | +10 |

| Change in Cardiac Output (L/min) | No effect | +4 |

Table 3: Vasodilator Activity of Adrenomedullin (13-52) in the Hamster Cheek Pouch Microvasculature [15]

| Peptide | ED₅₀ (pmol) |

| Adrenomedullin (13-52) | 14 |

| αCGRP | 0.71 |

Experimental Protocols

A generalized protocol for investigating the in vivo cardiovascular effects of Adrenomedullin (13-52) in an animal model, based on methodologies described in the literature, is provided below.

In Vivo Hemodynamic Assessment in Anesthetized Rats

-

Animal Preparation:

-

Male Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital sodium).

-

The trachea is cannulated to ensure a patent airway.

-

Catheters are inserted into the femoral artery for continuous monitoring of arterial blood pressure and into the femoral vein for intravenous administration of substances.

-

A catheter can be placed in the left ventricle via the right carotid artery to measure left ventricular pressure and its first derivative (dp/dt).

-

Cardiac output can be measured using techniques like thermodilution.

-

-

Drug Administration:

-

Following a stabilization period, a baseline recording of all hemodynamic parameters is obtained.

-

Human Adrenomedullin (13-52) is administered as an intravenous bolus injection or a continuous infusion at various doses.

-

A vehicle control (e.g., saline) is administered in a separate group of animals.

-

-

Data Acquisition and Analysis:

-

Hemodynamic parameters including mean arterial pressure (MAP), heart rate (HR), left ventricular systolic pressure (LVSP), and cardiac output (CO) are continuously recorded.

-

Systemic vascular resistance (SVR) is calculated as MAP/CO.

-

Dose-response curves are constructed to determine the potency and efficacy of Adrenomedullin (13-52).

-

-

Investigation of Mechanisms:

-

To investigate the role of the endothelium and nitric oxide, experiments can be repeated in the presence of a nitric oxide synthase inhibitor (e.g., L-NAME).

-

To assess the involvement of specific receptors, studies can be conducted with co-administration of receptor antagonists.

-

Conclusion

Human Adrenomedullin (13-52) is a biologically active fragment of Adrenomedullin that plays a significant role in the regulation of cardiovascular function. Its potent vasodilatory effects, mediated through both cAMP-dependent and nitric oxide-dependent signaling pathways, make it a key player in blood pressure control and vascular homeostasis. The available data, primarily from preclinical studies, strongly suggest its therapeutic potential in cardiovascular diseases such as hypertension. Further research, particularly well-controlled studies in human subjects, is warranted to fully elucidate the clinical utility of Adrenomedullin (13-52) and to develop novel therapeutic strategies targeting its signaling pathways.

References

- 1. scielo.br [scielo.br]

- 2. Adrenomedullin: its role in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An adrenomedullin fragment retains the systemic vasodepressor activity of rat adrenomedullin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cpcscientific.com [cpcscientific.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ahajournals.org [ahajournals.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Analysis of responses to adrenomedullin-(13-52) in the pulmonary vascular bed of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 11. The Role of Adrenomedullin in Cardiovascular Response to Exercise – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adrenomedullin and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adrenomedullinergic System. Role in Cardiovascular Regulation | Thoracic Key [thoracickey.com]

- 14. scispace.com [scispace.com]

- 15. Interaction of human adrenomedullin 13-52 with calcitonin gene-related peptide receptors in the microvasculature of the rat and hamster - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Pharmacological Profile of Adrenomedullin Fragment 13-52: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenomedullin (AM) is a potent vasodilatory peptide with a wide range of biological activities, first isolated in 1993 from human pheochromocytoma tissue by Kitamura and colleagues.[1][2][3][4] This 52-amino acid peptide, characterized by a single disulfide bridge forming a six-membered ring and an amidated C-terminus, was initially identified by its ability to elevate cyclic adenosine monophosphate (cAMP) levels in rat platelets.[2][5] Subsequent research has established its multifaceted role in cardiovascular homeostasis, angiogenesis, and inflammation. In the quest to understand the structure-activity relationship of this novel peptide, various fragments were synthesized and evaluated. Among these, Adrenomedullin fragment 13-52 (AM 13-52) emerged as a significant subject of investigation, demonstrating that the N-terminal 12 amino acids were not essential for its potent biological activity. This guide provides an in-depth technical overview of the discovery, history, and pharmacological characterization of Adrenomedullin fragment 13-52.

The Genesis of Adrenomedullin and its Fragments

The discovery of Adrenomedullin was a significant milestone in cardiovascular research.[1] Its potent and long-lasting hypotensive effects spurred immediate interest in its mechanism of action and the structural determinants of its activity.[1] Early structure-activity relationship studies involved the synthesis of various truncated and modified forms of the full-length peptide. These investigations revealed that the intramolecular disulfide bond between cysteine-16 and cysteine-21, forming a ring structure, and the amidation of the C-terminal tyrosine are crucial for receptor binding and subsequent cAMP generation.[6][7]

The study of N-terminally truncated fragments, such as AM 13-52, was a logical step in delineating the minimal structural requirements for biological function. Research demonstrated that these shorter fragments retained significant, and in some cases, comparable, biological activity to the parent molecule, indicating that the N-terminal portion of Adrenomedullin is not essential for its primary vasodilatory effects.[6][7]

Comparative Pharmacological Profile: Adrenomedullin vs. Adrenomedullin 13-52

Extensive research has been conducted to compare the pharmacological properties of full-length Adrenomedullin with its N-terminally truncated fragment, AM 13-52. These studies have primarily focused on receptor binding affinity and functional responses, such as vasodilation and intracellular cAMP accumulation.

Receptor Binding Affinity

Studies have shown that AM 13-52 is a high-affinity ligand for the adrenomedullin receptor.[8] Competitive binding assays have demonstrated that AM 13-52 can effectively displace radiolabeled full-length Adrenomedullin, indicating that it binds to the same receptor sites. One seminal study reported that intact human AM-(1-52)-NH2 and N-terminal truncated derivatives, including hAM-(13-52)-NH2, almost equally inhibited [125I]hAM binding in cultured rat vascular smooth muscle cells.[6][7] Another study utilizing [125I]human adrenomedullin-(13-52) as the radioligand reported a high affinity for a single population of binding sites in various rat tissues.[9]

Table 1: Comparative Receptor Binding Affinities of Adrenomedullin and Adrenomedullin 13-52

| Ligand | Radioligand | Tissue/Cell Line | Binding Affinity (Kd/Ki) | Reference |

| [125I]human Adrenomedullin-(13-52) | - | Rat Brain Homogenate | Kd: 0.3 - 0.6 nM | [9] |

| [125I]human Adrenomedullin-(13-52) | - | Rat Lung Homogenate | Kd: 0.3 - 0.6 nM | [9] |

| [125I]human Adrenomedullin-(13-52) | - | Rat Vas Deferens Homogenate | Kd: 0.3 - 0.6 nM | [9] |

| human Adrenomedullin-(1-52) | [125I]human Adrenomedullin | Rat Vascular Smooth Muscle Cells | Qualitatively similar inhibition to hAM-(13-52) | [6][7] |

| human Adrenomedullin-(13-52) | [125I]human Adrenomedullin | Rat Vascular Smooth Muscle Cells | Qualitatively similar inhibition to hAM-(1-52) | [6][7] |

Functional Potency

The functional consequences of receptor binding have been extensively studied, with a primary focus on vasodilation and the canonical signaling pathway involving cAMP.

Numerous in vivo and in vitro studies have confirmed that AM 13-52 is a potent vasodilator.[10] Its effects are often comparable to those of full-length Adrenomedullin. The mechanism of this vasodilation is primarily endothelium-dependent, involving the release of nitric oxide.[11]

Table 2: Comparative Vasodilator Potency of Adrenomedullin and Adrenomedullin 13-52

| Peptide | Preparation | Parameter | Potency (ED50) | Reference |

| human Adrenomedullin 13-52 | Hamster Cheek Pouch Arterioles | Arteriolar Dilation | 14 pmol | [2] |

| human α-CGRP | Hamster Cheek Pouch Arterioles | Arteriolar Dilation | 0.71 pmol | [2] |

| human Adrenomedullin 13-52 | Rat Skin Microvasculature | Increased Blood Flow | 27 pmol | [2] |

| human α-CGRP | Rat Skin Microvasculature | Increased Blood Flow | 1.6 pmol | [2] |

In line with its binding affinity, AM 13-52 has been shown to stimulate cAMP production with a potency similar to that of full-length Adrenomedullin in vascular smooth muscle cells.[6][7] This confirms that the N-terminal truncation does not significantly impair the ability of the peptide to activate the Gs-coupled receptor and initiate the downstream signaling cascade.

Table 3: Comparative Potency for cAMP Stimulation

| Peptide | Cell Line | Parameter | Potency (EC50) | Reference |

| human Adrenomedullin-(1-52) | Rat Vascular Smooth Muscle Cells | cAMP stimulation | Qualitatively similar to hAM-(13-52) | [6][7] |

| human Adrenomedullin-(13-52) | Rat Vascular Smooth Muscle Cells | cAMP stimulation | Qualitatively similar to hAM-(1-52) | [6][7] |

Signaling Pathways of Adrenomedullin

Adrenomedullin exerts its effects through a complex signaling network. The primary receptor for Adrenomedullin is a heterodimer of the calcitonin receptor-like receptor (CRLR) and a receptor activity-modifying protein (RAMP), specifically RAMP2 or RAMP3.[12] The interaction of Adrenomedullin with its receptor predominantly activates the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to vasodilation and other cellular responses. Additionally, Adrenomedullin has been shown to activate other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which are involved in cell survival and proliferation.

Adrenomedullin Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Adrenomedullin fragment 13-52 for its receptor in a membrane preparation.

1. Membrane Preparation:

-

Homogenize tissues or cultured cells expressing the Adrenomedullin receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

-

In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, radiolabeled Adrenomedullin (e.g., [125I]AM), and membrane preparation.

-

Non-specific Binding: Assay buffer containing a high concentration of unlabeled Adrenomedullin (e.g., 1 µM), radiolabeled Adrenomedullin, and membrane preparation.

-

Competitive Binding: A range of concentrations of unlabeled Adrenomedullin fragment 13-52, radiolabeled Adrenomedullin, and membrane preparation.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration (AM 13-52).

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow.

cAMP Measurement Assay

This protocol describes a method for measuring intracellular cAMP accumulation in response to Adrenomedullin fragment 13-52 stimulation in cultured cells.

1. Cell Culture and Seeding:

-

Culture cells known to express Adrenomedullin receptors (e.g., vascular smooth muscle cells, HEK293 cells transfected with the receptor) in appropriate growth medium.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

2. Assay Procedure:

-

Wash the cells once with serum-free medium or a suitable assay buffer (e.g., HBSS).

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

-

Add varying concentrations of Adrenomedullin fragment 13-52 (and full-length Adrenomedullin as a positive control) to the wells.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

3. Cell Lysis and cAMP Detection:

-

Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit (e.g., ELISA, HTRF, or LANCE-based kits).

-

Follow the manufacturer's instructions for the chosen cAMP assay kit to measure the amount of cAMP in the cell lysates. This typically involves a competitive immunoassay format.

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each sample by interpolating from the standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist concentration (AM 13-52).

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.

Logical Relationship: Adrenomedullin and its Fragment

The relationship between full-length Adrenomedullin and its 13-52 fragment is one of structural derivation and functional conservation for its primary vasodilatory activity. The fragment is a truncated form of the parent peptide, lacking the N-terminal 12 amino acids. Despite this truncation, it retains the key structural motifs necessary for receptor binding and activation, namely the disulfide-bridged ring and the amidated C-terminus.

Relationship of AM and AM 13-52.

Conclusion

The study of Adrenomedullin fragment 13-52 has been instrumental in understanding the molecular pharmacology of the Adrenomedullin system. Its discovery as a potent agonist, with binding and functional activities comparable to the full-length peptide, has highlighted the critical role of the core ring structure and the C-terminal region in receptor interaction. For researchers and drug development professionals, AM 13-52 serves as a valuable tool for investigating the physiological and pathophysiological roles of Adrenomedullin and as a foundational structure for the design of novel therapeutic agents targeting the Adrenomedullin receptors. The detailed methodologies and comparative data presented in this guide offer a comprehensive resource for further exploration in this exciting field.

References

- 1. scielo.br [scielo.br]

- 2. academic.oup.com [academic.oup.com]

- 3. scispace.com [scispace.com]

- 4. Adrenomedullin Peptides | Adrenomedullin Peptides Products [biosyn.com]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a First-In-Class Small Molecule Antagonist against the Adrenomedullin-2 Receptor: Structure-Activity Relationships and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rational design of highly stabilized and selective adrenomedullin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Adrenomedullin--what do we know 10 years since its discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]

Adrenomedullin (13-52) Receptor Binding Sites in the Human Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenomedullin (AM) is a potent vasodilator peptide that exerts a wide range of biological effects through a unique receptor system composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs). The fragment Adrenomedullin (13-52) has been instrumental as a radioligand for the characterization and localization of these receptor binding sites. This technical guide provides an in-depth overview of AM(13-52) receptor binding sites within the human brain. It consolidates quantitative binding data, details established experimental protocols for receptor analysis, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the neurobiological roles of Adrenomedullin and developing novel therapeutics targeting this system.

Introduction to the Adrenomedullin Receptor System

Adrenomedullin (AM) is a 52-amino acid peptide belonging to the calcitonin family of peptides, which also includes calcitonin, calcitonin gene-related peptide (CGRP), and amylin.[1][2] The biological actions of AM are mediated by G protein-coupled receptors (GPCRs) that require the association of two distinct proteins: the calcitonin receptor-like receptor (CLR) and a member of the receptor activity-modifying protein (RAMP) family.[3][4] RAMPs are single-transmembrane proteins essential for the trafficking of CLR to the cell surface and for determining the receptor's ligand specificity.[3][4]

The specific combination of CLR with different RAMPs gives rise to distinct receptor subtypes:

-

AM₁ Receptor: Composed of CLR and RAMP2. It exhibits a high degree of selectivity for Adrenomedullin.[5][6]

-

AM₂ Receptor: Composed of CLR and RAMP3. This receptor binds both AM and βCGRP with appreciable affinity.[5][6]

-

CGRP Receptor: Composed of CLR and RAMP1. While its primary ligand is CGRP, Adrenomedullin can also bind to this receptor with significant affinity.[1][5]

This receptor complexity allows for nuanced physiological responses to AM and related peptides throughout the body, including the central nervous system (CNS), where AM is believed to function as a neurotransmitter or neuromodulator.[7][8]

Quantitative Analysis of Adrenomedullin Receptor Binding in the Human Brain

Radioligand binding studies have been crucial for quantifying the affinity (Kd) and density (Bmax) of adrenomedullin receptors in the brain. While studies specifically using [¹²⁵I]Adrenomedullin (13-52) in human brain tissue are limited, valuable data has been generated using full-length [¹²⁵I]Adrenomedullin (1-52). These studies confirm the presence of high-affinity, specific binding sites for AM that are distinct from CGRP receptors.[8]

Table 1: Quantitative Binding Data for Adrenomedullin Receptors in the Brain

| Brain Region | Organism | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |

|---|---|---|---|---|---|

| Cerebral Cortex | Human | [¹²⁵I]Adrenomedullin(1-52) | 0.17 ± 0.03 | 99.3 ± 1.9 | [8] |

| Whole Brain | Rat | [¹²⁵I]hAdrenomedullin(13-52) | 0.3 - 0.6 | 73 |[9] |

Note: Data from rat models are included for comparative purposes and highlight the utility of the AM(13-52) fragment as a high-affinity radioligand.

Specific binding sites for adrenomedullin have been identified in various regions of the human brain, including the cerebral cortex, cerebellum, thalamus, hypothalamus, pons, and medulla oblongata.[8] Autoradiographic studies in the rat brain using [¹²⁵I]human adrenomedullin(13-52) have revealed a discrete distribution, with high concentrations of receptors in the choroid plexus, the linings of the ventricles, basolateral amygdaloid nuclei, the neural lobe of the pituitary, and the granular cell layer of the cerebellum.[10]

Experimental Protocols for Receptor Characterization

The characterization of AM(13-52) receptor binding sites relies on two primary experimental techniques: radioligand binding assays with membrane homogenates and quantitative receptor autoradiography with tissue sections.

Radioligand Binding Assay (Filtration Method)

This method is used to determine the kinetic and equilibrium binding properties (Kd, Bmax, Ki) of ligands with receptors in a homogenized tissue preparation.[11][12]

Detailed Methodology:

-

Tissue Preparation and Membrane Isolation:

-

Human brain tissue is obtained at autopsy and stored at -80°C.

-

Tissue is thawed and homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA) containing a protease inhibitor cocktail.[13]

-

The homogenate undergoes differential centrifugation. A low-speed spin removes nuclei and large debris, followed by a high-speed spin (e.g., 20,000 x g) to pellet the membrane fraction.[11][13]

-

The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.[13]

-

-

Binding Incubation:

-

Saturation Assays (to determine Kd and Bmax): Membrane preparations (50-120 µg protein) are incubated with increasing concentrations of the radioligand (e.g., [¹²⁵I]hAM(13-52)).[12][13]

-

Competition Assays (to determine Ki): Membranes are incubated with a fixed concentration of radioligand and a range of concentrations of an unlabeled competing compound.[12]

-

For each concentration point, a parallel incubation is performed in the presence of a high concentration of an unlabeled ligand to determine non-specific binding (NSB).

-

Incubation is typically carried out at a controlled temperature (e.g., 30°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.[13]

-

-

Separation and Counting:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[13]

-

Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Saturation binding data is analyzed using non-linear regression to fit a one-site binding model, yielding Kd and Bmax values.[14][15]

-

Competition data is used to calculate the IC₅₀, from which the inhibition constant (Ki) can be derived using the Cheng-Prusoff equation.

-

Quantitative Receptor Autoradiography

This technique provides spatial information about the distribution and density of receptors within intact tissue sections.[16][17]

Detailed Methodology:

-

Tissue Sectioning:

-

Binding Incubation:

-

Slides are brought to room temperature and pre-incubated in buffer to rehydrate the tissue and remove endogenous ligands.[17][18]

-

Sections are incubated with a solution containing the radioligand (e.g., [¹²⁵I]hAM(13-52)) in a humidified chamber until equilibrium is reached (e.g., 90 minutes).[18]

-

Adjacent sections are incubated with the radioligand plus an excess of unlabeled ligand to define non-specific binding.[17]

-

-

Washing and Drying:

-

Slides are washed in multiple changes of ice-cold buffer to remove unbound radioligand.[18]

-

A final quick rinse in ice-cold distilled water removes buffer salts.

-

Sections are dried rapidly under a stream of cool, dry air.

-

-

Imaging and Analysis:

-

The dried slides are apposed to a phosphor imaging plate or radiation-sensitive film, alongside calibrated radioactive standards.[17][18]

-

After exposure (which can range from days to weeks), the imaging plate is scanned by a phosphorimager.

-

The resulting digital image shows the distribution of radioactivity. The intensity of the signal in specific brain regions is quantified using image analysis software, and the calibrated standards are used to convert these values into absolute units (e.g., fmol/mg tissue).[18]

-

Adrenomedullin Receptor Signaling Pathways

The binding of Adrenomedullin to its CLR/RAMP receptor complex initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the activation of a stimulatory G-protein (Gαs).[1][20]

-

cAMP/PKA Pathway: Upon AM binding, the Gαs subunit dissociates and activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[21][22] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream target proteins to elicit a cellular response.[21][22] This is the canonical signaling pathway for CLR, a class B GPCR.[1][20]

-

Other Signaling Pathways: In addition to the canonical cAMP pathway, AM has been shown to activate other signaling cascades that contribute to its pleiotropic effects:

-

PI3K/Akt Pathway: This pathway is involved in cell survival and proliferation and can be activated by AM in certain cell types.[7][23]

-

MAPK/ERK Pathway: This cascade is typically associated with cell growth and differentiation and is another target of AM receptor signaling.[23]

-

Nitric Oxide (NO) Pathway: In endothelial cells, AM can stimulate the production of nitric oxide, a key mediator of vasodilation. This can occur via PKA-dependent increases in intracellular calcium, which in turn activates nitric oxide synthase (nNOS).[21][23]

-

Conclusion

The Adrenomedullin system in the human brain represents a complex and functionally significant signaling network. Specific, high-affinity binding sites, characterized as AM₁ and AM₂ receptors, are distributed throughout key brain regions involved in autonomic, sensory, and homeostatic control. The use of the radiolabeled fragment Adrenomedullin (13-52) and its full-length counterpart has been essential in elucidating the properties and localization of these receptors. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers. Further investigation into this system holds significant promise for understanding its role in neurological health and disease and for the development of targeted therapeutics for conditions ranging from migraine to neurovascular disorders.

References

- 1. Adrenomedullin: receptor and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. RAMPs (Receptor-Activity Modifying Proteins): New Insights and Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RAMPs as allosteric modulators of the calcitonin and calcitonin-like class B G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pharmacology of adrenomedullin receptors and their relationship to CGRP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Adrenomedullin as a Growth and Cell Fate Regulatory Factor for Adult Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific adrenomedullin binding sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adrenomedullin receptor binding sites in rat brain and peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Autoradiographic distribution of adrenomedullin receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 15. GraphPad Prism 10 Curve Fitting Guide - Equation: One site -- Total binding [graphpad.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Autoradiography [fz-juelich.de]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Human brain receptor autoradiography using whole hemisphere sections: a general method that minimizes tissue artefacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. portlandpress.com [portlandpress.com]

- 21. researchgate.net [researchgate.net]

- 22. Evidence for a functional adrenomedullin signaling pathway in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]

- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Antimicrobial Potential of Adrenomedullin (13-52): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenomedullin (AM) is a 52-amino acid peptide hormone with a diverse range of biological activities, including vasodilation and regulation of endothelial barrier function.[1][2] Beyond its well-documented cardiovascular effects, Adrenomedullin and its fragments have emerged as potent antimicrobial agents.[1][3] This guide focuses on the C-terminal fragment, Adrenomedullin (13-52), which has demonstrated significant antimicrobial activity, often exceeding that of the parent molecule.[4][5] Structurally, AM shares characteristics with other cationic antimicrobial peptides, such as a net positive charge and an amphipathic nature, which are crucial for its antimicrobial action.[1][6] This document provides a comprehensive overview of the antimicrobial properties of Adrenomedullin (13-52), including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action.

Data Presentation: Antimicrobial Activity of Adrenomedullin and its Fragments

The antimicrobial efficacy of Adrenomedullin and its fragments is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the available data from the literature.

| Peptide/Fragment | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Adrenomedullin | Various Gram-positive and Gram-negative bacteria | 0.775 - 12.5 | 0.003 - >25.0 | [7] |

| Adrenomedullin | Escherichia coli BUE55 | 6.25 | Not Reported | [6] |

| Adrenomedullin (13-52) | Antimicrobial activity demonstrated, but specific MIC values not detailed in the source. | Not specified | Not specified | [4][5] |

| Adrenomedullin (16-52) | Antimicrobial activity demonstrated, but specific MIC values not detailed in the source. | Not specified | Not specified | [4] |

| Adrenomedullin (22-52) | Antimicrobial activity demonstrated, but specific MIC values not detailed in the source. | Not specified | Not specified | [4] |

| Adrenomedullin (34-52) | Antimicrobial activity demonstrated, but specific MIC values not detailed in the source. | Not specified | Not specified | [4] |

Note: Carboxy-terminal fragments of AM, including (13-52), (16-52), (22-52), and (34-52), have been reported to be up to 250-fold more active than the parent molecule in terms of antimicrobial activity.[4][5]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Adrenomedullin (13-52) peptide

-

Test microorganism (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (MHB)[8]

-

Sterile 96-well polypropylene microtiter plates[8]

-

Sterile polypropylene tubes[8]

-

Peptide solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin (BSA))[8][9]

-

Spectrophotometer or microplate reader[8]

Protocol:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8][9]

-

-

Preparation of Peptide Dilutions:

-

Assay Procedure:

-

Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.[10]

-

Add 11 µL of each peptide dilution to the corresponding wells.[10]

-

Include a positive control (bacteria without peptide) and a negative control (broth only).[8]

-

Incubate the plate at 37°C for 18-24 hours.[10]

-

Determine the MIC as the lowest concentration of the peptide that inhibits visible growth, assessed visually or by measuring the optical density at 600 nm.[8]

-

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

-

Same as for Broth Microdilution Assay

-

Sterile saline or phosphate-buffered saline (PBS)

-

Mueller-Hinton Agar (MHA) plates

Protocol:

-

Preparation:

-

Prepare a logarithmic-phase bacterial culture as described for the broth microdilution assay, adjusting the final concentration to approximately 1 x 10^6 CFU/mL in fresh MHB.[11][12]

-

Prepare peptide solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).[8]

-

-

Exposure and Sampling:

-

Viable Cell Counting:

-

Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.[8]

-

Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.[8]

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.[8]

-

-

Data Analysis:

-

Plot the log10 CFU/mL against time for each peptide concentration and the control.

-

A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[8]

-

Visualization of Mechanisms and Workflows

Proposed Antimicrobial Mechanism of Adrenomedullin (13-52)

The antimicrobial action of Adrenomedullin (13-52) is believed to be a direct effect on the microbial cell membrane, a mechanism shared with many other cationic antimicrobial peptides.[1] This action is thought to be independent of the classical Adrenomedullin signaling pathways that involve G-protein coupled receptors and intracellular second messengers like cAMP, which are primarily associated with its vascular effects in host cells.[1][13] The peptide's amphipathic structure allows it to interact with and disrupt the bacterial membrane, leading to permeabilization and cell death.[1][6]

Caption: Proposed mechanism of Adrenomedullin (13-52) antimicrobial action.

Experimental Workflow for Antimicrobial Peptide Evaluation

The following diagram illustrates the general workflow for assessing the antimicrobial properties of a peptide like Adrenomedullin (13-52).

Caption: General experimental workflow for evaluating antimicrobial peptides.

References

- 1. Frontiers | Adrenomedullin and Adrenomedullin-Targeted Therapy As Treatment Strategies Relevant for Sepsis [frontiersin.org]

- 2. Adrenomedullin and Adrenomedullin-Targeted Therapy As Treatment Strategies Relevant for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adrenomedullin and mucosal defence: interaction between host and microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Antimicrobial Activity Does Not Predict Cytokine Response to Adrenomedullin or Its Shortened Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. An investigation into the antimicrobial effects of adrenomedullin on members of the skin, oral, respiratory tract and gut microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Broth Microdilution Assay [bio-protocol.org]

- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 11. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]

- 12. Designing Antibacterial Peptides with Enhanced Killing Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide on the Physiological Effects of Human Adrenomedullin (13-52)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Adrenomedullin (ADM) is a 52-amino acid peptide hormone with a wide range of physiological effects, primarily centered on cardiovascular homeostasis. The N-terminally truncated fragment, Adrenomedullin (13-52) [ADM(13-52)], has been a subject of intense research due to its significant biological activity. This technical guide provides a comprehensive overview of the physiological effects of human ADM(13-52), its signaling mechanisms, and the experimental methodologies used for its characterization. All quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding.

Core Physiological Effects

Human ADM(13-52) exerts a variety of physiological effects, with the most pronounced being in the cardiovascular system. It also plays significant roles in renal and endocrine functions.

Cardiovascular Effects

ADM(13-52) is a potent vasodilator, contributing to the regulation of blood pressure and regional blood flow.[1]

-

Vasodilation and Blood Pressure Regulation : Intravenous administration of ADM(13-52) induces a dose-dependent decrease in mean arterial pressure in both normotensive and hypertensive rat models.[1] This hypotensive effect is largely attributed to its ability to relax vascular smooth muscle. In isolated rat aortic arteries, ADM(13-52) produces nitric oxide-dependent relaxation.[1]

-

Pulmonary Vasodilation : In the pulmonary vascular bed, ADM(13-52) acts as an endothelium-dependent vasodilator agent.[2] It produces dose-related decreases in lobar arterial pressure, particularly when pulmonary vasomotor tone is elevated.[2]

-

Central Cardiovascular Effects : When administered intracerebroventricularly in anesthetized rats, ADM(13-52) elicits a paradoxical effect, causing marked and prolonged increases in mean arterial blood pressure and heart rate. This central action suggests a complex role for ADM(13-52) in the neural regulation of the cardiovascular system.

Renal and Endocrine Effects

-

Renal Hemodynamics : ADM(13-52) influences renal blood flow, contributing to the overall regulation of kidney function.

-

Endocrine Modulation : ADM(13-52) can modulate the release of other hormones. For instance, it has been shown to inhibit the release of endothelin-1 and angiotensin II from isolated rat aortic arteries.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding and functional characteristics of human ADM(13-52).

Table 1: Receptor Binding Affinity and Capacity of [125I]human Adrenomedullin-(13-52) in Rat Tissues

| Tissue | Dissociation Constant (Kd) (nM) | Maximal Binding Capacity (Bmax) (fmol/mg protein) |

| Brain | 0.3 - 0.6 | 73 |

| Lung | 0.3 - 0.6 | 1760 |

| Vas Deferens | 0.3 - 0.6 | 144 |

Data from saturation-binding experiments.[2]

Table 2: Functional Potency of Adrenomedullin Peptides in Stimulating cAMP Accumulation

| Peptide | Cell Type | EC50 (nM) |

| Adrenomedullin | Rat Dorsal Root Ganglion (DRG) Neurons | 85.76 |

| Adrenomedullin | Rat Spinal Motor (SM) Neurons | 103.3 |

| hADM(13-52) | Human Neuroblastoma SK-N-MC Cells | 51.3 |

Table 3: In Vivo Hemodynamic Effects of Human Adrenomedullin-(13-52)

| Species | Route of Administration | Dose | Effect on Mean Arterial Pressure |

| Spontaneously Hypertensive Rats | Intravenous | Dose-dependent | Decrease |

| Renal Hypertensive Rats | Intravenous | Dose-dependent | Decrease |

| Anesthetized Rats | Intracerebroventricular | 0.4 - 3.2 nmol/kg | Dose-dependent increase |

| Cats (with increased pulmonary tone) | Intralobar arterial bolus | 10 - 3,000 ng | Dose-dependent decrease in lobar arterial pressure |

[1]

Signaling Pathways

ADM(13-52) mediates its diverse physiological effects through the activation of several key intracellular signaling pathways. The primary receptor for ADM is a heterodimer of the calcitonin receptor-like receptor (CRLR) and receptor activity-modifying protein 2 or 3 (RAMP2/3).[5]

cAMP/PKA Pathway

A canonical signaling pathway for ADM(13-52) involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3] This pathway is central to many of the vasodilatory and other cellular responses to ADM(13-52).[3]

ADM(13-52) cAMP/PKA Signaling Pathway.

NO/cGMP Pathway

In endothelial cells, ADM(13-52) stimulates the production of nitric oxide (NO) by activating endothelial nitric oxide synthase (eNOS).[2] NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to increased cyclic GMP (cGMP) levels and vasorelaxation.[2]

ADM(13-52) NO/cGMP Signaling Pathway.

PI3K/AKT and ERK/MAPK Pathways

ADM(13-52) has also been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathways. These pathways are typically associated with cell survival, proliferation, and migration.

ADM(13-52) PI3K/AKT and ERK/MAPK Pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of ADM(13-52) are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the density of receptors (Bmax) for ADM(13-52) in a given tissue or cell preparation.

Protocol:

-

Membrane Preparation : Tissues (e.g., rat brain, lung) are homogenized in ice-cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.

-

Incubation : Aliquots of the membrane preparation are incubated with increasing concentrations of radiolabeled [125I]human ADM(13-52) in the absence (total binding) or presence (non-specific binding) of a high concentration of unlabeled ADM(13-52).

-

Separation : The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification : The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis : Specific binding is calculated by subtracting non-specific binding from total binding. Kd and Bmax values are determined by Scatchard analysis or non-linear regression of the saturation binding data.

Radioligand Binding Assay Workflow.

cAMP Accumulation Assay

This functional assay measures the ability of ADM(13-52) to stimulate the production of intracellular cAMP.

Protocol:

-

Cell Culture : Cells expressing ADM receptors (e.g., SK-N-MC cells, primary neurons) are cultured to near confluence in multi-well plates.

-

Pre-incubation : Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation : Cells are then stimulated with varying concentrations of ADM(13-52) for a defined period.

-

Lysis and Quantification : The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

Data Analysis : The concentration-response curve is plotted, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.

References

Adrenomedullin (13-52): A Technical Guide to its Interaction with CGRP Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adrenomedullin (AM) and Calcitonin Gene-Related Peptide (CGRP) are structurally related peptide hormones that play crucial roles in cardiovascular homeostasis, nociception, and neuroinflammation. Their biological effects are mediated by a family of heterodimeric G protein-coupled receptors (GPCRs) composed of the Calcitonin Receptor-Like Receptor (CLR) and one of three Receptor Activity-Modifying Proteins (RAMPs). The CLR/RAMP1 complex forms the canonical CGRP receptor. While often investigated in the context of Adrenomedullin-specific receptors (CLR/RAMP2 and CLR/RAMP3), the N-terminally truncated fragment, Adrenomedullin (13-52) [AM(13-52)], demonstrates significant cross-reactivity at the CGRP receptor.

This technical guide provides an in-depth analysis of the relationship between AM(13-52) and the CGRP receptor. Contrary to some interpretations, compelling evidence demonstrates that AM(13-52) acts not as an antagonist, but as a competitive agonist at the CGRP receptor, albeit with lower potency than the endogenous ligand, α-CGRP. This document details the molecular interactions, signaling pathways, quantitative binding and functional data, and the experimental protocols used to characterize this interaction.

Receptor-Ligand Interactions and Signaling

The CGRP receptor is a class B GPCR. Ligand binding initiates a conformational change that activates the associated heterotrimeric Gs protein. The Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately mediating physiological responses such as vasodilation.[1]

AM(13-52) interacts with the CGRP receptor at the same binding site as CGRP. However, its binding affinity is lower than that of CGRP.[2] This interaction is sufficient to trigger the same Gαs-cAMP signaling cascade, classifying it as a functional agonist. The established CGRP receptor antagonist, CGRP(8-37), can effectively block the signaling initiated by both CGRP and AM(13-52).[3]

Quantitative Data Summary

The interaction of AM(13-52) with the CGRP receptor has been quantified using competitive binding assays and functional cAMP accumulation assays, primarily in human neuroblastoma SK-N-MC cells, which endogenously express the CGRP receptor.

Table 1: Competitive Binding Affinity at the CGRP Receptor

This table summarizes the ability of various ligands to displace the radioligand [¹²⁵I]hCGRP-I from CGRP receptors on SK-N-MC cell membranes. The half-maximal inhibitory concentration (IC₅₀) indicates the concentration of a ligand required to inhibit 50% of the specific binding of the radioligand.

| Ligand | Assay Type | Cell Line | IC₅₀ (nM) | Reference |

| α-CGRP (human) | Radioligand Displacement | SK-N-MC | 0.32 ± 0.06 | [2] |

| Adrenomedullin (1-52) | Radioligand Displacement | SK-N-MC | 2.11 ± 0.26 | [2] |

| Adrenomedullin (13-52) | Radioligand Displacement | SK-N-MC | 3.45 ± 0.54 | [2] |

| CGRP (8-37) | Radioligand Displacement | SK-N-MC | 2.35 ± 0.45 | [2] |

| Amylin (human) | Radioligand Displacement | SK-N-MC | 68.8 ± 6.6 | [2] |

Data presented as mean ± standard error.

Table 2: Functional Agonist Potency at the CGRP Receptor

This table presents the potency of ligands in stimulating cAMP accumulation in SK-N-MC cells. The half-maximal effective concentration (EC₅₀) is the concentration of an agonist that provokes a response halfway between the baseline and maximum response.

| Ligand (Agonist) | Assay Type | Cell Line | EC₅₀ (nM) | Reference |

| α-CGRP (human) | cAMP Accumulation | SK-N-MC | 0.40 ± 0.05 | [2] |

| Adrenomedullin (1-52) | cAMP Accumulation | SK-N-MC | 18.1 ± 2.6 | [2] |

| Adrenomedullin (13-52) | cAMP Accumulation | SK-N-MC | 51.3 ± 9.0 | [2] |

| Amylin (human) | cAMP Accumulation | SK-N-MC | 925 ± 159 | [2] |

Data presented as mean ± standard error.

Detailed Experimental Protocols

The following sections provide synthesized methodologies for the key in vitro assays used to characterize the interaction of AM(13-52) with CGRP receptors. These protocols are based on standard procedures reported in the literature.[4][5][6][7]

Competitive Radioligand Binding Assay

This assay quantifies the binding affinity (Kᵢ) of a test compound (e.g., AM(13-52)) by measuring its ability to compete with a radiolabeled ligand for binding to the CGRP receptor.

Methodology:

-

Membrane Preparation:

-

Culture human neuroblastoma SK-N-MC cells to near confluency.

-

Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).

-

Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g, 10 min, 4°C) to remove nuclei.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g, 30 min, 4°C) to pellet the cell membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration via a BCA assay.

-

-

Assay Reaction:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and protease inhibitors (e.g., bacitracin), pH 7.4.

-

In a 96-well plate or microcentrifuge tubes, combine:

-

Cell membrane preparation (e.g., 10-50 µg protein).

-

A fixed concentration of radioligand (e.g., 50 pM [¹²⁵I]hCGRP-I).

-

Varying concentrations of the unlabeled competitor, AM(13-52) (e.g., 10⁻¹¹ M to 10⁻⁶ M).

-

For determining non-specific binding, use a high concentration of unlabeled CGRP (e.g., 1 µM).

-

-

Incubate the reaction mixture for 60 minutes at room temperature (~22°C) to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Measure the radioactivity trapped on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of AM(13-52).

-

Fit a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Convert the IC₅₀ to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

-

cAMP Accumulation Functional Assay

This assay measures the ability of a compound to stimulate or inhibit CGRP receptor-mediated cAMP production in whole cells.

Methodology:

-

Cell Culture:

-

Seed cells (e.g., SK-N-MC or HEK293 cells stably expressing CLR and RAMP1) into 96-well or 384-well plates and culture until a confluent monolayer is formed.

-

-

Assay Procedure:

-

On the day of the assay, wash the cells with a serum-free medium or assay buffer.

-

Add assay buffer containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.

-

(For Agonist Mode): Add varying concentrations of AM(13-52) to the wells.

-

(For Antagonist Mode): Pre-incubate cells with varying concentrations of an antagonist (e.g., CGRP(8-37)) for 15-30 minutes before adding a fixed, sub-maximal (e.g., EC₈₀) concentration of a known agonist like α-CGRP.

-

Incubate the plate for 10-15 minutes at 37°C.

-

-

Lysis and Detection:

-

Terminate the stimulation by aspirating the medium and lysing the cells according to the chosen cAMP detection kit's instructions (e.g., adding ice-cold ethanol or a specific lysis buffer).

-

Quantify the intracellular cAMP concentration using a competitive immunoassay technology such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or a radioimmunoassay.

-

-

Data Analysis:

-

(For Agonist Mode): Plot the measured cAMP levels against the log concentration of AM(13-52). Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Eₘₐₓ).

-

(For Antagonist Mode): Plot the inhibition of the agonist-induced cAMP response against the log concentration of the antagonist to determine the IC₅₀.

-

Conclusion

The peptide fragment Adrenomedullin (13-52) is a direct, albeit low-potency, agonist of the CGRP receptor (CLR/RAMP1). It binds competitively to the receptor with low nanomolar affinity and activates the canonical Gαs-adenylyl cyclase-cAMP signaling pathway.[2] Its effects, such as vasodilation, can be blocked by classical CGRP receptor antagonists like CGRP(8-37).[3] For drug development professionals and researchers, it is critical to recognize the agonistic nature of AM(13-52) at CGRP receptors to avoid misinterpretation of experimental results. This cross-reactivity underscores the complex and overlapping pharmacology of the calcitonin peptide family and highlights the importance of comprehensive characterization of ligand activity at all related receptor subtypes.

References

- 1. benchchem.com [benchchem.com]

- 2. Adrenomedullin and calcitonin gene-related peptide interact with the same receptor in cultured human neuroblastoma SK-N-MC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of human adrenomedullin 13-52 with calcitonin gene-related peptide receptors in the microvasculature of the rat and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

Expression of Adrenomedullin (13-52) in Human Tissues: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenomedullin (AM) is a 52-amino acid peptide with a wide range of biological activities, including vasodilation, angiogenesis, and modulation of hormone secretion. The N-terminal truncated fragment, Adrenomedullin (13-52), has also been a subject of interest, though its specific expression profile across various human tissues is less characterized than the full-length peptide. This technical guide provides a comprehensive overview of the available data on Adrenomedullin expression in human tissues, with a focus on providing a framework for researchers in the field.

Data Presentation: Adrenomedullin (1-52) Expression in Human Tissues

The following table summarizes the quantitative data for the expression of full-length Adrenomedullin (1-52) in various human tissues, as determined by radioimmunoassay (RIA). These values provide an estimate of the total Adrenomedullin content and can serve as a valuable reference for comparative studies.

| Tissue | Mean Concentration (pmol/g wet weight) | Reference |

| Nervous System | ||

| Thalamus | 1.40 ± 0.39 | [1] |

| Hypothalamus | 1.28 ± 0.48 | [1] |

| Brain (General) | 0.26 - 1.4 | [1] |

| Pituitary Gland | 16.7 ± 2.0 | [2] |

| Endocrine System | ||

| Adrenal Gland | 12.6 ± 1.0 | [1][3] |

| Gastrointestinal System | ||

| Stomach | ~0.4 - 0.8 | [4] |

| Duodenum | ~0.4 - 0.8 | [4] |

| Jejunum | ~0.4 - 0.8 | [4] |

| Ileum | ~0.4 - 0.8 | [4] |

| Colon | ~0.4 - 0.8 | [4] |

Note: The data presented are for the full-length Adrenomedullin (1-52) peptide and may not reflect the specific concentrations of the Adrenomedullin (13-52) fragment.

Experimental Protocols

Radioimmunoassay (RIA) for Adrenomedullin Quantification in Tissue Extracts

This protocol provides a general framework for the quantification of Adrenomedullin in tissue samples. Specific optimization of antibody concentrations, incubation times, and buffer compositions may be required.

a. Tissue Homogenization and Extraction:

-

Excise fresh tissue and immediately place it in liquid nitrogen to prevent protein degradation. Store at -80°C until use.

-

Weigh the frozen tissue and homogenize in an appropriate volume of extraction buffer (e.g., 2 M acetic acid) on ice.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant and purify the peptide extract using a Sep-Pak C18 cartridge.

-

Elute the peptides with a solution of acetonitrile in trifluoroacetic acid.

-

Lyophilize the eluate and store it at -80°C. Reconstitute the extract in assay buffer prior to the RIA.

b. Radioimmunoassay Procedure:

-

Reconstitute the lyophilized tissue extract in RIA buffer (e.g., 0.01 M sodium phosphate, pH 7.4, containing 0.05 M NaCl, 0.1% BSA, 0.1% Triton X-100, and 0.01% NaN3).

-

In duplicate or triplicate tubes, add 100 µL of standard (synthetic Adrenomedullin) or tissue extract sample.

-

Add 100 µL of primary antibody (specific for the Adrenomedullin fragment of interest) to each tube. It is crucial to use an antibody that does not cross-react with other Adrenomedullin fragments if specific quantification of AM (13-52) is desired.

-

Incubate for 24 hours at 4°C.

-

Add 100 µL of radiolabeled Adrenomedullin (e.g., ¹²⁵I-Adrenomedullin) to each tube.

-

Incubate for another 24 hours at 4°C.

-

Add a secondary antibody (e.g., goat anti-rabbit IgG) and a precipitating agent (e.g., normal rabbit serum) to separate the antibody-bound fraction.

-

Incubate for 24 hours at 4°C.

-

Centrifuge the tubes at 1,700 x g for 30 minutes to pellet the precipitate.

-

Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

-

Generate a standard curve by plotting the percentage of bound radiolabel against the concentration of the standard.

-

Determine the concentration of Adrenomedullin in the tissue extracts by interpolating their binding values on the standard curve.

Immunohistochemistry (IHC) for Localization of Adrenomedullin in Tissues

This protocol allows for the visualization of Adrenomedullin distribution within tissue sections.

a. Tissue Preparation:

-

Fix fresh tissue in 10% neutral buffered formalin for 24 hours.

-

Dehydrate the tissue through a graded series of ethanol concentrations.

-

Clear the tissue with xylene and embed in paraffin wax.

-

Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

b. Immunohistochemical Staining:

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0) using a microwave or pressure cooker.

-

Allow the slides to cool to room temperature and wash with phosphate-buffered saline (PBS).

-

Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.

-

Wash with PBS.

-

Block non-specific binding by incubating the sections with a blocking serum (e.g., normal goat serum) for 30-60 minutes.

-

Incubate the sections with the primary antibody against Adrenomedullin (diluted in blocking buffer) overnight at 4°C in a humidified chamber. The choice of antibody is critical for distinguishing between different Adrenomedullin fragments.

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Wash with PBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes.

-

Wash with PBS.

-

Develop the color using a chromogen substrate such as 3,3'-diaminobenzidine (DAB) until the desired staining intensity is reached.

-

Counterstain with hematoxylin to visualize the cell nuclei.

-

Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

Examine the slides under a microscope to assess the localization and intensity of Adrenomedullin immunoreactivity.

Mandatory Visualizations

Signaling Pathways of Adrenomedullin

The binding of Adrenomedullin to its receptor complex initiates several downstream signaling cascades that mediate its diverse physiological effects.

Experimental Workflow for Adrenomedullin Quantification

The following diagram illustrates a typical workflow for the quantification of Adrenomedullin from tissue samples.

References

Methodological & Application

Application Notes and Protocols for Adrenomedullin (13-52) Human In Vitro Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Adrenomedullin (AM) is a 52-amino acid peptide hormone belonging to the calcitonin gene-related peptide (CGRP) family.[1] It is widely expressed in various tissues and exerts a range of biological effects, including vasodilation, angiogenesis, and inhibition of apoptosis.[1][2] The human Adrenomedullin (13-52) fragment, a 40-amino acid peptide, is a significant active fragment of the full-length AM peptide and acts as an endothelium-dependent vasodilator.[3][4] It is a high-affinity ligand for the adrenomedullin receptor, making it a key molecule for studying the physiological and pathological roles of AM signaling in cardiovascular and other systems.[5]

These application notes provide detailed protocols for common in vitro assays used to characterize the activity of human Adrenomedullin (13-52), including receptor binding, second messenger accumulation, and cell proliferation assays.

Signaling Pathways of Adrenomedullin